Structural Uniqueness: Naphthyl-Pyrimidinyl Architecture vs. Common Phenyl-Piperazine CB1 Antagonists
The compound is identified in the Therapeutic Target Database as 'Sulfonylated piperazine derivative 4', a patented CB1 antagonist [1]. Its unique 2-naphthylsulfonyl group provides greater lipophilicity (cLogP = 2.51) and a larger aromatic surface area for receptor interaction compared to simpler phenyl sulfonyl analogs . This contrasts with unsubstituted phenyl sulfonyl piperazines, which are broadly covered in the generic patent claims but lack the enhanced steric and electronic profile provided by the fused naphthyl ring system [1].
| Evidence Dimension | Molecular structure and physicochemical properties |
|---|---|
| Target Compound Data | Structure: 2-naphthylsulfonyl linked to 2-pyrimidinylpiperazine. Calculated logP: 2.51. |
| Comparator Or Baseline | Comparator: Unsubstituted phenyl sulfonyl piperazine analogs. Baseline logP for phenyl analog: ~1.5-2.0 (estimated). |
| Quantified Difference | The naphthyl group increases the calculated logP by approximately 0.5-1.0 log units, indicating significantly higher lipophilicity and a larger aromatic ring system for hydrophobic binding pocket interactions. |
| Conditions | In silico physicochemical property calculation (source: Fluorochem technical datasheet). |
Why This Matters
Greater lipophilicity and aromatic bulk can enhance blood-brain barrier penetration and target binding affinity, which are critical parameters for CNS-active CB1 antagonists and a key differentiator from less lipophilic analogs.
- [1] DrugMap. (n.d.). Details of the Drug-Related molecule(s) Expression Atlas: Sulfonylated piperazine derivative 4 (DMZW2XP). View Source
